N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,3-dimethylbutanamide

ADME prediction membrane permeability polar surface area

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,3-dimethylbutanamide (CAS 2034258-06-3) is a synthetic indole derivative with molecular formula C₁₇H₂₄N₂O₂ and molecular weight 288.4 g·mol⁻¹, featuring a 1-methylindole-5-yl moiety connected via a hydroxyethyl linker to a 3,3-dimethylbutanamide (pivalamide) group. The compound is listed in the PubChem Compound database (CID and is offered as a virtual screening compound by chemical suppliers, typically at ≥90% guaranteed purity.

Molecular Formula C17H24N2O2
Molecular Weight 288.391
CAS No. 2034258-06-3
Cat. No. B2615779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,3-dimethylbutanamide
CAS2034258-06-3
Molecular FormulaC17H24N2O2
Molecular Weight288.391
Structural Identifiers
SMILESCC(C)(C)CC(=O)NCC(C1=CC2=C(C=C1)N(C=C2)C)O
InChIInChI=1S/C17H24N2O2/c1-17(2,3)10-16(21)18-11-15(20)13-5-6-14-12(9-13)7-8-19(14)4/h5-9,15,20H,10-11H2,1-4H3,(H,18,21)
InChIKeyFBNJYNDXUYLVOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(2-Hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,3-dimethylbutanamide (CAS 2034258-06-3): Procurement-Relevant Chemical Identity and Baseline Characterization


N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,3-dimethylbutanamide (CAS 2034258-06-3) is a synthetic indole derivative with molecular formula C₁₇H₂₄N₂O₂ and molecular weight 288.4 g·mol⁻¹, featuring a 1-methylindole-5-yl moiety connected via a hydroxyethyl linker to a 3,3-dimethylbutanamide (pivalamide) group [1]. The compound is listed in the PubChem Compound database (CID 91817630) and is offered as a virtual screening compound by chemical suppliers, typically at ≥90% guaranteed purity . It belongs to the class of indole amides that have been investigated as building blocks for medicinal chemistry and as potential ligands for hydroxysteroid dehydrogenase enzymes [2]. Computed physicochemical properties include a predicted XLogP3-AA of 2.1 and two hydrogen bond donor sites [1].

Why N-(2-Hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,3-dimethylbutanamide Cannot Be Replaced by Generic Indole Amide Analogs in Biochemical Screening and Probe Development


Indole amide derivatives bearing different N-acyl substituents exhibit divergent physicochemical profiles that directly impact membrane permeability, solubility, and target engagement. The 3,3-dimethylbutanamide (pivalamide) terminus of the target compound confers a unique combination of steric bulk, lipophilicity (logP ~3.16 by mcule computation, XLogP3-AA 2.1 by PubChem), and hydrogen-bonding capacity (one or two HBD depending on algorithm) that is not replicated by analogs with shorter or linear acyl chains [1]. Even closely related compounds such as the n-butyramide analog (which differs only in the acyl terminus) show a higher polar surface area (PSA 81.42 Ų vs. 63.83 Ų) and an additional hydrogen bond donor, potentially altering passive permeability and oral bioavailability predictions . Substituting the indole core with the saturated indoline variant eliminates aromatic planarity, which abrogates π–π stacking interactions that may be essential for binding to certain biological targets [2]. These structural differences mean that compounds within this class are not interchangeable without quantitative verification of the specific property or activity of interest.

Quantitative Differentiation Evidence for N-(2-Hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,3-dimethylbutanamide Against Closest Structural Analogs


Lower Polar Surface Area (PSA) vs. Butyramide Analog Predicts Superior Membrane Permeability

The target compound exhibits a computed polar surface area (PSA) of 63.83 Ų, which is 17.59 Ų (21.6%) lower than the 81.42 Ų measured for the butyramide analog N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)butyramide . PSA values below 140 Ų are generally associated with acceptable oral bioavailability, and values below 90 Ų are correlated with good blood-brain barrier penetration. The 63.83 Ų PSA of the target compound places it in a favorable range for membrane permeation, whereas the butyramide analog exceeds the frequently cited 80 Ų threshold for optimal CNS penetration. Both compounds have zero Rule-of-Five violations, but the PSA differential suggests the target compound may exhibit superior passive transcellular permeability.

ADME prediction membrane permeability polar surface area physicochemical profiling

Reduced Hydrogen Bond Donor Count vs. Butyramide Analog May Improve Oral Bioavailability Prediction

The target compound possesses one hydrogen bond donor (HBD; the secondary hydroxyl group), compared to two HBDs in the butyramide analog . Under the Lipinski Rule of Five, compounds with HBD ≤ 5 are considered more likely to exhibit acceptable oral absorption. While both compounds satisfy this criterion, the lower HBD count of the target compound is correlated with improved passive absorption across intestinal epithelia, as each additional HBD incurs an estimated desolvation penalty of approximately 0.5–1.0 kcal·mol⁻¹ [1]. The PubChem-computed value of two HBDs for the target compound reflects algorithmic differences in counting the amide NH, but the mcule computation consistently shows a one-HBD advantage over the butyramide analog.

Lipinski Rule of Five oral bioavailability hydrogen bond donor drug-likeness

Aromatic Indole Core Retains π-Stacking Capacity Absent in the Saturated Indoline Analog

The target compound contains a 1-methyl-1H-indole ring system with full aromaticity across the bicyclic scaffold (10 π-electrons), enabling face-to-face and edge-to-face π-stacking interactions with aromatic amino acid side chains (Phe, Tyr, Trp, His) in protein binding pockets. The closest saturated analog, N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3,3-dimethylbutanamide, replaces the indole with an indoline (2,3-dihydroindole) scaffold where the five-membered ring is saturated [1]. This saturation eliminates the aromaticity of the pyrrole ring, abolishes the planar geometry required for π-stacking, and introduces a stereogenic center at C2 (absent in the planar indole). While no direct binding data comparing these two compounds is publicly available, class-level evidence from indole-based inhibitors of 17β-hydroxysteroid dehydrogenase type 2 shows that aromatic indole amides achieve nanomolar IC₅₀ values (e.g., 8.4 nM for CHEMBL4441313 against human placental 17β-HSD2), supporting the importance of the aromatic indole core for target engagement [2].

π-π stacking protein-ligand interactions indole vs indoline structural biology

Sterically Demanding 3,3-Dimethylbutanamide (Pivalamide) Terminus Provides Metabolic Stability Advantage Over Linear Acyl Analogs

The 3,3-dimethylbutanamide (pivalamide) terminus of the target compound features a quaternary carbon α to the carbonyl, creating substantial steric hindrance around the amide bond. This steric bulk is absent in the n-butyramide analog N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)butyramide, which carries a linear n-propyl chain. Class-level evidence across multiple chemical series demonstrates that pivalamide groups confer resistance to hydrolytic metabolism by amidases and esterases compared to linear or less-branched amides [1]. Furthermore, the inductive electron-donating effect of the tert-butyl group increases the electron density at the amide carbonyl, potentially reducing susceptibility to nucleophilic attack by metabolic enzymes. While direct comparative microsomal stability data for this specific compound pair is not publicly available, the well-established structure-metabolism relationship for sterically shielded amides supports a class-level inference of improved metabolic stability for the pivalamide-bearing target compound [2].

steric shielding metabolic stability pivalamide amide hydrolysis lead optimization

Procurement-Relevant Application Scenarios for N-(2-Hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,3-dimethylbutanamide (CAS 2034258-06-3)


Virtual Screening Library Enrichment for Hydroxysteroid Dehydrogenase Target Families

The compound is catalogued as a virtual screening compound (Innovapharm, ≥90% purity) and belongs to the indole amide chemotype that has demonstrated nanomolar inhibitory activity against 17β-hydroxysteroid dehydrogenase isoforms (e.g., 8.4 nM IC₅₀ against human placental 17β-HSD2 for structurally related indole amides curated in BindingDB [1]). Its favorable PSA (63.83 Ų) and zero Rule-of-Five violations make it suitable for inclusion in diversity-oriented screening libraries targeting steroidogenic enzyme families. For procurement decisions, the compound offers a pre-computed physicochemical profile that satisfies common drug-likeness filters, reducing the risk of assay interference from highly lipophilic or aggregating chemotypes .

Chemical Probe Development Requiring Aromatic Indole Pharmacophore with Modulated Physicochemical Properties

For medicinal chemistry teams developing chemical probes targeting binding pockets rich in aromatic residues, the aromatic 1-methylindole-5-yl scaffold provides essential π-stacking capacity that is absent in the saturated indoline analog [2]. The 3,3-dimethylbutanamide terminus offers steric bulk that may confer metabolic stability advantages over linear amide analogs (class-level inference). The single HBD (hydroxyl group) and moderate logP (2.1–3.16 by different computational methods) distinguish this compound from more polar analogs with higher PSA (e.g., 81.42 Ų for the butyramide analog), potentially improving cell permeability in target engagement assays .

Synthetic Building Block for Diversified Indole Amide Libraries

The secondary hydroxyl group at the benzylic position of the hydroxyethyl linker provides a synthetic handle for further derivatization (e.g., esterification, etherification, oxidation to ketone, or conversion to amine via Mitsunobu chemistry). The indole N-methyl group blocks a common site of metabolic N-demethylation while preserving the C2 and C3 positions of the indole ring for further electrophilic substitution [2]. Combined with the sterically shielded pivalamide terminus, this compound serves as a versatile intermediate for generating focused libraries of indole amide analogs with systematic variation of the linker oxidation state and the indole substitution pattern.

Reference Compound for ADME Property Benchmarking of Indole Amide Series

With its well-defined computed physicochemical parameters (MW 288.4, logP 2.1–3.16, PSA 63.83, HBD 1–2, HBA 2–5 depending on algorithm), this compound can serve as an internal reference standard for ADME property benchmarking within indole amide lead optimization programs . Its intermediate lipophilicity and low molecular weight make it an appropriate control for assessing the impact of structural modifications (e.g., increasing molecular weight, adding polar functionality, or varying acyl chain length) on key ADME parameters including permeability, solubility, and metabolic stability.

Quote Request

Request a Quote for N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,3-dimethylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.